N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a tetrahydrofuran ring attached to a carboxamide group, which is further substituted with a 2,6-diisopropylphenyl group. The presence of the bulky diisopropylphenyl group imparts steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 2,6-diisopropylaniline with tetrahydro-2-furancarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or esters
Scientific Research Applications
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bulky diisopropylphenyl group can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-diisopropylphenyl)imidazolin-2-imine
- N-(2,6-diisopropylphenyl)-o-phenylenediamine
- N-(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
Uniqueness
N-(2,6-diisopropylphenyl)tetrahydro-2-furancarboxamide is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties. The presence of the diisopropylphenyl group further enhances its steric hindrance, influencing its reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-7-5-8-14(12(3)4)16(13)18-17(19)15-9-6-10-20-15/h5,7-8,11-12,15H,6,9-10H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPDHIDXHMLVAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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